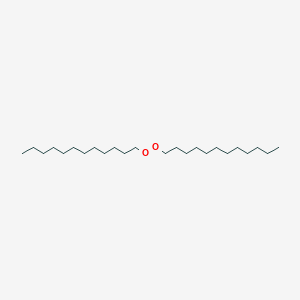
Dilauryl peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilauryl peroxide is an organic peroxide compound characterized by the presence of two dodecyl groups attached to a peroxide linkage. Organic peroxides are known for their ability to decompose and release oxygen, making them valuable in various chemical processes. This compound, in particular, is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Dilauryl peroxide can be synthesized through the reaction of dodecyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds as follows:
2C12H25OH+H2O2→C12H25O2C12H25+2H2O
The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of didodecyl peroxide involves large-scale reactors where dodecyl alcohol and hydrogen peroxide are mixed in the presence of an acid catalyst. The reaction mixture is maintained at an optimal temperature to maximize yield and minimize side reactions. The resulting didodecyl peroxide is then purified through distillation or recrystallization to obtain a high-purity product.
化学反応の分析
Types of Reactions
Dilauryl peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting substrates to their oxidized forms.
Reduction: Under certain conditions, it can be reduced to dodecyl alcohol.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used to replace the peroxide group.
Major Products
Oxidation: The major products are oxidized organic compounds.
Reduction: The major product is dodecyl alcohol.
Substitution: The major products depend on the substituent introduced.
科学的研究の応用
Dilauryl peroxide has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of polymers with specific properties.
Biology: It is used in studies involving oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of plastics, rubbers, and other polymeric materials.
作用機序
Dilauryl peroxide exerts its effects through the generation of free radicals. The peroxide bond undergoes homolytic cleavage to produce two dodecyl radicals:
C12H25O2C12H25→2C12H25⋅
These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The radicals can also participate in oxidation reactions, converting substrates to their oxidized forms.
類似化合物との比較
Similar Compounds
Dibenzoyl peroxide: Another organic peroxide used as a radical initiator.
Di-tert-butyl peroxide: Known for its stability and use in polymerization reactions.
Dicumyl peroxide: Used in the cross-linking of polymers.
Uniqueness
Dilauryl peroxide is unique due to its long dodecyl chains, which impart specific solubility and reactivity properties. Its ability to generate dodecyl radicals makes it particularly useful in the synthesis of polymers with unique properties.
特性
CAS番号 |
2895-03-6 |
|---|---|
分子式 |
C24H50O2 |
分子量 |
370.7 g/mol |
IUPAC名 |
1-dodecylperoxydodecane |
InChI |
InChI=1S/C24H50O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChIキー |
LGJCFVYMIJLQJO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOOCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















